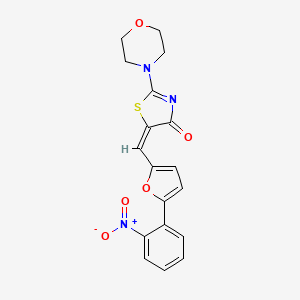

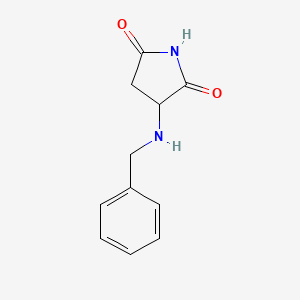

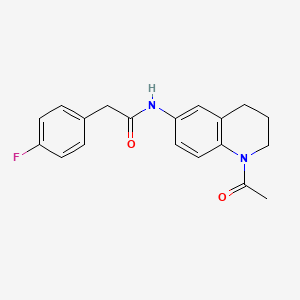

3-(Benzylamino)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolidine-2,5-diones derivatives are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry . They are commonly used halogenation reagents . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The pyrrolidine ring, also known as tetrahydropyrrole, is a core structure of numerous biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions of pyrrolidine derivatives are influenced by steric factors . The structure–activity relationship (SAR) analysis revealed that the para-substituent on the phenyl ketone influences the biological activity .Physical And Chemical Properties Analysis

The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .Applications De Recherche Scientifique

Conversion to Maleimide

Pyrrolidine-2,5-dione derivatives, including 3-(Benzylamino)pyrrolidine-2,5-dione, show potential in organic synthesis, medicinal chemistry, and drug development. A study by (Yan et al., 2018) explored the conversion of dihydroxypyrrolidine-2,5-dione to maleimide, demonstrating the versatility of this scaffold in organic chemistry.

Complex Formation with Metals

Research by (Vendan et al., 2010) highlights the formation of complexes with metals such as Cobalt, Nickel, Copper, and Zinc. These complexes, derived from pyrrolidine-2,5-dione and its analogs, have significant implications in the field of coordination chemistry.

Synthesis and Anticonvulsant Activity

The synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione were examined in a study by (Rybka et al., 2016). This study highlights the potential of pyrrolidine-2,5-dione derivatives in developing anticonvulsant drugs.

Acylation and Synthesis of Tetramic Acids

A study by (Jones et al., 1990) focused on the acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids. This research contributes to the field of synthetic organic chemistry, particularly in the synthesis of complex organic compounds.

Multi-Component Synthesis

The multi-component synthesis of 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones was described by (Adib et al., 2010). This study showcases the compound's utility in organic synthesis, highlighting its adaptability in creating various derivatives.

Formation of Syn-Statines

Research by (Schmidt et al., 1993) on the enantioselective and diastereoselective formation of syn-statines from tetramic acids further demonstrates the diverse applications of pyrrolidine-2,5-dione in medicinal chemistry.

Analgesic and Antiallodynic Activity

A study by (Rapacz et al., 2019) investigated the analgesic and antiallodynic activity of novel anticonvulsant agents derived from pyrrolidine-2,5-dione. This research points to the potential therapeutic applications of these compounds in pain management.

Crystal Structure Analysis

The crystal structure of pyrrolidine-2,5-dione derivatives, as studied by (Caracelli et al., 2010), provides valuable insights into the compound's physical and chemical properties, crucial for its application in various scientific fields.

Mécanisme D'action

Target of Action

It is known that pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (ca) isoenzymes .

Mode of Action

It is known that pyrrolidine-2,5-dione derivatives interact with their targets, potentially leading to changes in the function of these targets .

Biochemical Pathways

It is known that pyrrolidine-2,5-dione derivatives can have an impact on various biochemical pathways, potentially leading to downstream effects .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine-2,5-dione derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Orientations Futures

Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

3-(benzylamino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-6-9(11(15)13-10)12-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYMZMSOYLDOIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2615916.png)

![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-4-thiazolecarboxylic acid ethyl ester](/img/structure/B2615921.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2615922.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2615923.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2615926.png)

![Benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2615934.png)

![2-[2-(Naphthalen-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2615935.png)